molecular formula C5H6F2N4O B1490117 2-Azido-1-(3,3-difluoroazetidin-1-yl)ethan-1-one CAS No. 2098082-38-1

2-Azido-1-(3,3-difluoroazetidin-1-yl)ethan-1-one

Cat. No.: B1490117
CAS No.: 2098082-38-1
M. Wt: 176.12 g/mol
InChI Key: AEXXAEAVANMDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-(3,3-difluoroazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C5H6F2N4O and a molecular weight of 176.12 g/mol . It is used in pharmaceutical testing .

Scientific Research Applications

Organic Synthesis and Material Science

  • Azido compounds serve as precursors for the generation of nitrenes, which are highly reactive intermediates capable of undergoing a variety of transformations, including insertions, additions, and cycloadditions. For instance, azido-bridged Co(2+) compounds demonstrate unique structural and magnetic properties, highlighting their potential in material science and magnetism studies (Li et al., 2008).
  • The synthesis of novel fused β-lactams via intramolecular 1,3-dipolar cycloadditions of azides to alkynes showcases the utility of azide groups in constructing complex molecular architectures, which could have implications in drug development and synthetic methodology (Davies & Pearson, 1981).
  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are a cornerstone of click chemistry, enabling the rapid assembly of complex molecules from simple substrates with high precision and efficiency. This reaction type is exemplified by the synthesis of peptidotriazoles, highlighting the integration of azides in peptide modification and drug design (Tornøe et al., 2002).

Medicinal Chemistry and Drug Development

  • Azetidines and their derivatives are integral to the development of novel therapeutic agents. For example, enantioselective synthesis of α,α-difluoro-β-amino acids and 3,3-difluoroazetidin-2-ones via the Reformatsky-type reaction demonstrates the importance of fluorinated azetidines in synthesizing bioactive molecules with potential pharmacological applications (Marcotte et al., 1999).
  • The design and synthesis of triazole derivatives, facilitated by the azide-alkyne cycloaddition, have been explored for their antimicrobial activity, showcasing the relevance of azide functionalities in discovering new antibiotics (Holla et al., 2005).

Properties

IUPAC Name

2-azido-1-(3,3-difluoroazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N4O/c6-5(7)2-11(3-5)4(12)1-9-10-8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXXAEAVANMDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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